molecular formula C14H20FNO3 B6983856 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol

1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol

Cat. No.: B6983856
M. Wt: 269.31 g/mol
InChI Key: GPTXNINNRJHQHY-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 4-fluorophenylmethyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol typically involves the reaction of 4-fluorobenzyl chloride with 4,4-dimethoxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the methoxy groups to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 4-fluorophenylmethanol or 4-fluorophenylmethane.

    Substitution: Formation of 4-aminophenylmethyl or 4-thiophenylmethyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol is unique due to its combination of a piperidine ring with a 4-fluorophenylmethyl group and two methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-18-14(19-2)7-8-16(10-13(14)17)9-11-3-5-12(15)6-4-11/h3-6,13,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXNINNRJHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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